![molecular formula C22H16ClN3O2 B2403405 N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 941923-27-9](/img/structure/B2403405.png)
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” is a chemical compound with the molecular formula C23H20ClN3O3S2. It has a molecular weight of 486.0 g/mol . This compound belongs to the class of organic compounds known as pyridopyrimidines, which are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” can be analyzed using various computational methods. The InChI string for this compound is "InChI=1S/C23H20ClN3O3S2/c1-15-7-9-19 (11-16 (15)2)32 (29,30)26-20-5-3-4-6-21 (20)31-14-18-12-23 (28)27-13-17 (24)8-10-22 (27)25-18/h3-13,26H,14H2,1-2H3" . This InChI string provides a standard way to encode the compound’s structure using a textual identifier.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” include a molecular weight of 486.0 g/mol, a computed XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, a rotatable bond count of 6, an exact mass of 485.0634615 g/mol, a monoisotopic mass of 485.0634615 g/mol, a topological polar surface area of 113 Ų, a heavy atom count of 32, and a complexity of 968 .
Scientific Research Applications
- The compound has demonstrated antimicrobial properties. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. These investigations aim to identify potential therapeutic applications in treating infections .
- Studies have investigated the compound’s antiviral potential. It may exhibit inhibitory effects against certain viruses, although further research is needed to understand its mechanism of action and specific targets .
- The compound has been evaluated for its ability to regulate blood pressure. Researchers have explored its impact on hypertension and related cardiovascular conditions. Understanding its mode of action could lead to novel antihypertensive drugs .
- Investigations suggest that the compound may have antidiabetic properties. Researchers have studied its impact on glucose metabolism and insulin sensitivity. Potential applications include managing diabetes and related complications .
- The compound has attracted attention due to its potential anticancer activity. Researchers have explored its effects on cancer cell lines, tumor growth, and apoptosis. Further studies are necessary to determine its efficacy and safety .
- The compound has been investigated as a KATP (ATP-sensitive potassium channel) activator. These channels play a crucial role in cellular homeostasis and are implicated in various diseases. Understanding its impact on KATP channels could lead to therapeutic applications .
- Researchers have identified the compound as a positive allosteric modulator of AMPA receptors. These receptors are involved in synaptic transmission and memory formation. Investigating its effects on AMPA receptors may have implications for neurological disorders .
- The functional groups attached to the compound’s benzothiadiazine ring significantly influence its activity. For instance, the halo group at positions 7 and 8, as well as other groups like alkyl, aryl, and keto, play essential roles. Understanding these relationships informs drug design and optimization .
Antimicrobial Activity
Antiviral Activity
Antihypertensive Properties
Antidiabetic Effects
Anticancer Potential
KATP Channel Activation
AMPA Receptor Modulation
Structure-Activity Relationships
Future Directions
The future directions for “N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-[1,1’-biphenyl]-4-carboxamide” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and biological activities. Given the versatile structure of pyridopyrimidines, there is significant potential for the development of new derivatives with enhanced properties .
properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-20(22(28)26-13-18(23)11-12-19(26)24-14)25-21(27)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWZXWCJVCLUBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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